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Compound of Interest

Compound Name: 4-Methyl-1-penten-3-OL

Cat. No.: B1294646 Get Quote

Molecular Formula: C6H12O

Audience: Researchers, scientists, and drug development professionals.

Executive Summary
This technical guide provides a comprehensive overview of 4-Methyl-1-penten-3-ol (CAS No:

4798-45-2), a secondary allylic alcohol. The document details its physicochemical properties,

spectroscopic data, a representative synthetic protocol, and discusses its potential relevance in

the broader context of medicinal chemistry and drug development based on its structural

features. While specific biological activities and direct applications in drug development for this

particular molecule are not extensively documented in publicly available literature, this guide

serves as a foundational resource for researchers interested in its potential use as a chemical

building block or for further investigation.

Physicochemical and Spectroscopic Data
The properties of 4-Methyl-1-penten-3-ol are summarized below. This data is essential for its

handling, characterization, and use in experimental settings.

Physicochemical Properties
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Property Value Reference(s)

Molecular Formula C6H12O [1][2]

Molecular Weight 100.16 g/mol [1]

IUPAC Name 4-methylpent-1-en-3-ol [1]

CAS Number 4798-45-2 [1][2]

Density ~0.849 g/mL (estimate)

Boiling Point ~152.6 °C (estimate)

Melting Point ~22.5 °C (estimate)

Water Solubility 29.69 g/L at 25 °C [3]

SMILES CC(C)C(C=C)O [1]

InChIKey
SZKVYEHTIWILMA-

UHFFFAOYSA-N
[1][2]

Spectroscopic Data Summary
Spectroscopic analysis is critical for the verification of the structure and purity of 4-Methyl-1-
penten-3-ol.

Spectrum Type Availability / Key Features Reference(s)

¹H NMR
Data available from various

sources.
[1]

¹³C NMR
Data available from various

sources.
[1]

Infrared (IR)

Spectra available, showing

characteristic O-H and C=C

stretches.

[1][4]

Mass Spectrometry (MS)

Electron ionization mass

spectra are available.

Molecular ion peak at m/z 100.

[2][4]
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Synthesis and Experimental Protocols
The most common and direct method for synthesizing 4-Methyl-1-penten-3-ol is the Grignard

reaction. This involves the nucleophilic addition of a vinyl Grignard reagent to isobutyraldehyde.

General Synthesis Workflow
The logical flow for the synthesis and purification of 4-Methyl-1-penten-3-ol is outlined below.
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Caption: Synthesis workflow for 4-Methyl-1-penten-3-ol via Grignard reaction.
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Detailed Experimental Protocol: Synthesis via Grignard
Reaction
This protocol describes the synthesis of 4-Methyl-1-penten-3-ol from isobutyraldehyde and

vinylmagnesium bromide.

Materials:

Magnesium turnings

Vinyl bromide

Isobutyraldehyde (2-methylpropanal)

Anhydrous tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Diethyl ether

Anhydrous magnesium sulfate (MgSO₄)

Iodine crystal (as initiator)

Equipment:

Three-neck round-bottom flask, oven-dried

Reflux condenser and dropping funnel, oven-dried

Magnetic stirrer and heating mantle

Inert atmosphere setup (Nitrogen or Argon)

Separatory funnel

Rotary evaporator

Distillation apparatus
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Procedure:

Preparation of Vinylmagnesium Bromide:

Place magnesium turnings in the three-neck flask under an inert atmosphere.

Add a small crystal of iodine.

Add a solution of vinyl bromide in anhydrous THF dropwise via the dropping funnel. The

reaction is initiated by gentle heating, and the disappearance of the iodine color indicates

the start of Grignard reagent formation.[5]

Once initiated, add the remaining vinyl bromide solution at a rate that maintains a gentle

reflux.

After the addition is complete, continue to stir the mixture for an additional 30-60 minutes

to ensure complete formation of the Grignard reagent.

Grignard Reaction:

Cool the freshly prepared vinylmagnesium bromide solution to 0 °C using an ice bath.

Add a solution of isobutyraldehyde in anhydrous THF dropwise to the stirred Grignard

reagent. Maintain the temperature below 10 °C during the addition.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 1-2 hours.

Workup and Purification:

Cool the reaction mixture again to 0 °C and slowly quench by adding saturated aqueous

NH₄Cl solution.

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl

ether (3x).

Combine the organic layers and wash with brine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

http://www.orgsyn.org/demo.aspx?prep=CV4P0258
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294646?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the

solvent using a rotary evaporator.

Purify the resulting crude oil by fractional distillation under reduced pressure to yield pure

4-Methyl-1-penten-3-ol.

Biological Activity and Potential in Drug
Development
While specific studies on the biological activity of 4-Methyl-1-penten-3-ol are limited, its

chemical class as an allylic alcohol provides a basis for discussing its potential metabolic fate

and pharmacological relevance.

Metabolism of Allylic Alcohols
Allylic alcohols can undergo several metabolic transformations in biological systems. A primary

pathway involves oxidation catalyzed by enzymes such as cytochrome P450 and alcohol

dehydrogenases.[6] This can lead to the formation of α,β-unsaturated aldehydes or ketones,

which are often reactive species.

4-Methyl-1-penten-3-ol

4-Methyl-1-penten-3-one
(α,β-Unsaturated Ketone)

Oxidation (e.g., P450, ADH)

Further Metabolism or
Cellular Interactions

Click to download full resolution via product page

Caption: Potential metabolic oxidation of 4-Methyl-1-penten-3-ol.
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The oxidation of allylic alcohols is a known metabolic route. For instance, the oxidation of

cyclohex-2-en-1-ol by P450 isoenzymes leads exclusively to the corresponding α,β-

unsaturated ketone.[6] Such metabolic activation can be a critical consideration in drug

development, as the resulting metabolites may have different efficacy or toxicity profiles.

Relevance in Medicinal Chemistry
The structural motifs within 4-Methyl-1-penten-3-ol are relevant in medicinal chemistry:

Allylic Alcohol Moiety: This functional group can participate in various biological interactions

and can be a precursor for other functional groups in synthetic chemistry. Some compounds

containing this moiety have shown biological activities, including anticonvulsant properties.[7]

Methyl Group: The presence of a methyl group can significantly impact a molecule's

physicochemical properties, such as lipophilicity and metabolic stability. It can also influence

binding affinity to biological targets through hydrophobic interactions.

Chiral Center: The C3 carbon is a chiral center, meaning 4-Methyl-1-penten-3-ol exists as a

pair of enantiomers. In drug development, it is crucial to separate and evaluate the biological

activity of individual enantiomers, as they often exhibit different pharmacological and

toxicological properties.

Although no direct use of 4-Methyl-1-penten-3-ol in drug design has been reported, its isomer,

4-Methyl-3-penten-1-ol, has been used in the synthesis of complex heterocyclic structures like

tetrahydrofuro[3,2-c]benzothiopyran.[8][9] This highlights the utility of such C6 backbones as

versatile scaffolds in organic synthesis.

Safety and Handling
4-Methyl-1-penten-3-ol is classified as a flammable liquid and can cause skin and serious eye

irritation. It may also cause respiratory irritation.

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate

personal protective equipment (PPE), including safety goggles, chemical-resistant gloves,

and a lab coat. Keep away from heat, sparks, and open flames.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
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Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous

chemical waste.

Conclusion
4-Methyl-1-penten-3-ol is a readily synthesizable secondary allylic alcohol with well-defined

physicochemical properties. While its direct biological activities have not been extensively

explored, its structural features—a chiral center, an allylic alcohol, and an isopropyl group—

make it a potentially interesting building block for medicinal chemistry and synthetic

applications. This guide provides the foundational technical information necessary for

researchers to handle, characterize, and utilize this compound in their research endeavors.

Further investigation is warranted to elucidate its specific biological functions and potential

applications in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1294646#4-methyl-1-penten-3-ol-molecular-formula-
c6h12o]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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